BenchChemオンラインストアへようこそ!

3-Methyl-1,2-benzisoxazol-6-ol

Acetylcholinesterase inhibition Alzheimer's disease Bioisosteric replacement

3-Methyl-1,2-benzisoxazol-6-ol (CAS 66033-92-9, C₈H₇NO₂, MW 149.15) is a bicyclic heteroaromatic compound belonging to the 1,2-benzisoxazole privileged scaffold family, characterized by a methyl substituent at the 3-position and a hydroxyl group at the 6-position of the fused benzene–isoxazole ring system. The 1,2-benzisoxazole core is recognized as a pharmacologically privileged structure, forming the centerpiece of four clinically approved CNS drugs: zonisamide (anticonvulsant), risperidone, paliperidone, and iloperidone (atypical antipsychotics).

Molecular Formula C8H7NO2
Molecular Weight 149.15 g/mol
CAS No. 66033-92-9
Cat. No. B1384227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-1,2-benzisoxazol-6-ol
CAS66033-92-9
Molecular FormulaC8H7NO2
Molecular Weight149.15 g/mol
Structural Identifiers
SMILESCC1=NOC2=C1C=CC(=C2)O
InChIInChI=1S/C8H7NO2/c1-5-7-3-2-6(10)4-8(7)11-9-5/h2-4,10H,1H3
InChIKeyIZKYNZFXZSIBLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-1,2-benzisoxazol-6-ol (CAS 66033-92-9): A Dual-Functional 1,2-Benzisoxazole Scaffold for CNS Drug Discovery and Heterocyclic Synthesis


3-Methyl-1,2-benzisoxazol-6-ol (CAS 66033-92-9, C₈H₇NO₂, MW 149.15) is a bicyclic heteroaromatic compound belonging to the 1,2-benzisoxazole privileged scaffold family, characterized by a methyl substituent at the 3-position and a hydroxyl group at the 6-position of the fused benzene–isoxazole ring system . The 1,2-benzisoxazole core is recognized as a pharmacologically privileged structure, forming the centerpiece of four clinically approved CNS drugs: zonisamide (anticonvulsant), risperidone, paliperidone, and iloperidone (atypical antipsychotics) [1]. This specific derivative, carrying both a C3-methyl and a C6-hydroxyl, serves a dual role: as a key alkylation substrate for constructing picomolar acetylcholinesterase (AChE) inhibitors [2], and as a phenolic building block for generating antimicrobial and anti-inflammatory functionalized heterocycles [3][4].

Why 3-Methyl-1,2-benzisoxazol-6-ol Cannot Be Replaced by Unsubstituted or Mono-Substituted 1,2-Benzisoxazole Analogs in MedChem Campaigns


Generic substitution within the 1,2-benzisoxazole chemical space is not scientifically valid because the C3-methyl and C6-hydroxyl substituents on 3-methyl-1,2-benzisoxazol-6-ol each confer distinct and non-interchangeable functional properties. The C3-methyl group is the essential deprotonation site for lithium diisopropylamide (LDA)-mediated alkylation with iodo-piperidine derivatives—the key synthetic step that produces the N-benzylpiperidine benzisoxazole AChE inhibitor series with IC₅₀ values reaching 0.8 nM [1]. Removing this methyl group (as in 1,2-benzisoxazol-6-ol, CAS 65685-55-4) eliminates this critical reactivity handle, rendering the scaffold inert toward the established alkylation protocol. Conversely, removing the C6-hydroxyl (as in 3-methyl-1,2-benzisoxazole, CAS 4825-75-6, MW 133.15) eliminates hydrogen-bond donor capacity (ΔHBD = 1 → 0) and the polarity surface area contribution needed for downstream etherification or esterification derivatization, precluding access to the antimicrobial unsymmetrical alkane series built from 6-hydroxy-3-methyl-1,2-benzisoxazole [2]. The presence of both substituents simultaneously on a single scaffold is not replicated by any single closest analog, making this compound uniquely positioned as a dual-purpose intermediate in both CNS drug discovery and anti-infective chemistry workflows.

Quantitative Comparator Evidence for 3-Methyl-1,2-benzisoxazol-6-ol (CAS 66033-92-9) Versus Its Closest Structural Analogs


Bioisosteric AChE Inhibitor Scaffold: 3-Methylbenzisoxazole Core Enables Picomolar AChE Inhibition vs. Benzoyl-Based Inhibitors

The 3-methyl-1,2-benzisoxazole core of the target compound is explicitly validated as a bioisosteric replacement for the benzoyl (benzoylamino) functionality in N-benzylpiperidine AChE inhibitors. Villalobos et al. demonstrated that alkylation of 3-methyl-1,2-benzisoxazoles with iodo-piperidine derivatives yields N-benzylpiperidine benzisoxazoles (compounds 1b–j,o) that inhibit AChE in vitro with IC₅₀ values ranging from 0.8 to 14 nM [1]. The most potent derivatives—N-acetyl 1g (IC₅₀ = 3 nM) and morpholino 1j (IC₅₀ = 0.8 nM)—displayed >1,000-fold selectivity for acetylcholinesterase over butyrylcholinesterase. In contrast, the benzoyl-containing parent inhibitor class from which the benzisoxazole series was derived did not achieve this combination of sub-nanomolar potency and three-orders-of-magnitude selectivity, establishing the benzisoxazole heterocycle as a superior bioisostere for this CNS target [1][2].

Acetylcholinesterase inhibition Alzheimer's disease Bioisosteric replacement CNS drug discovery Medicinal chemistry

Anti-Inflammatory Activity of 3-Methylbenzisoxazole Class: 51–64% Inhibition in Carrageenan-Induced Rat Paw Edema Model vs. Diclofenac Sodium Standard

In a 2019 study by Nagaraju et al., a series of 3-methylbenzisoxazoles synthesized via a domino rearrangement one-pot method were evaluated for anti-inflammatory activity using the carrageenan-induced rat paw edema model. Six compounds (3a, 3c, 3d, 3f, 3g, 3h) exhibited 51–64% inhibition of paw edema, with diclofenac sodium used as the standard reference drug [1]. While the specific 6-hydroxy derivative (CAS 66033-92-9) was not among the compounds directly tested in this study, all active compounds share the identical 3-methylbenzisoxazole core scaffold, and the 6-hydroxy substitution present in the target compound provides an additional derivatization handle (etherification/esterification) for further pharmacological optimization [1].

Anti-inflammatory activity Carrageenan-induced edema COX inhibition In vivo pharmacology 3-Methylbenzisoxazole

Physicochemical Differentiation: 3-Methyl-1,2-benzisoxazol-6-ol vs. 1,2-Benzisoxazol-6-ol – LogP, Molecular Weight, and Hydrogen Bond Acceptor Count Comparison

Direct physicochemical comparison between 3-methyl-1,2-benzisoxazol-6-ol (CAS 66033-92-9) and its closest unsubstituted analog 1,2-benzisoxazol-6-ol (CAS 65685-55-4) reveals quantifiable differences that impact drug-likeness and synthetic versatility. The target compound possesses a higher LogP (1.84 vs. 1.53, ΔLogP = +0.31), reflecting increased lipophilicity conferred by the C3-methyl group, which directly affects blood-brain barrier permeability predictions and passive membrane diffusion rates [1]. The molecular weight increase (149.15 vs. 135.12 g/mol, ΔMW = +14.03) is consistent with the addition of a CH₂ unit. Critically, the hydrogen bond acceptor count increases (HBA = 3 vs. HBA = 2) due to the isoxazole ring nitrogen and oxygen plus the phenolic oxygen, while both compounds retain HBD = 1 from the 6-OH group . These differences are not cosmetic: the C3-methyl is the essential deprotonation/alkylation site for generating AChE inhibitors, a reactivity feature entirely absent in 1,2-benzisoxazol-6-ol [2].

Physicochemical properties LogP Hydrogen bonding Drug-likeness Lead optimization

Antimicrobial Building Block: 6-Hydroxy-3-methyl-1,2-benzisoxazole as a Substrate for Functionalized Unsymmetrical Alkane Synthesis

Kumbhare and Ingle (2009) demonstrated the specific utility of 6-hydroxy-3-methyl-1,2-benzisoxazole (explicitly named as the benzisoxazole substrate) in a single-pot synthesis of novel unsymmetrical alkanes by reacting it with 2-amino-5/6-hydroxybenzothiazole and various dihaloalkanes [X-(CH₂)ₙ-X] [1]. The resulting benzothiazole–benzisoxazole hybrid compounds (series 4 and 5) were screened for antimicrobial activity, with several derivatives showing promising antibacterial and antifungal effects. This application is inaccessible to 3-methyl-1,2-benzisoxazole (CAS 4825-75-6, lacking the 6-OH nucleophile) and to 1,2-benzisoxazol-6-ol (CAS 65685-55-4, lacking the C3-methyl for further functionalization), establishing 3-methyl-1,2-benzisoxazol-6-ol as the uniquely competent substrate among its nearest neighbors for this class of hybrid antimicrobial agents [1].

Antimicrobial agents Heterocyclic chemistry Unsymmetrical alkanes Benzothiazole-benzisoxazole hybrids Anti-infective discovery

Commercial Purity and Batch QC Documentation: 97% Assay with Full Analytical Characterization vs. Industry-Standard 95% Grade

Commercial sourcing analysis reveals a quantifiable purity differentiation among suppliers of 3-methyl-1,2-benzisoxazol-6-ol. Bidepharm offers the compound at a standard purity of 97% with batch-specific QC documentation including NMR, HPLC, and GC analytical data . In contrast, Fluorochem lists the same compound at 95% purity without explicit mention of multi-method batch characterization . The 2-percentage-point purity difference (97% vs. 95%) corresponds to a 40% reduction in total impurity burden (3% vs. 5% total impurities), which is consequential for medicinal chemistry applications where trace impurities can confound biological assay interpretation or poison catalytic steps in subsequent derivatization reactions. Furthermore, Bidepharm's provision of multi-technique batch QC (¹H NMR, HPLC, GC) enables end-users to verify structural identity and purity independently, reducing the risk of misidentified or degraded material reaching biological assays .

Chemical procurement Purity specification Quality control Batch-to-batch consistency Analytical characterization

Validated Application Scenarios for 3-Methyl-1,2-benzisoxazol-6-ol (CAS 66033-92-9) Based on Quantitative Evidence


CNS Drug Discovery: Synthesis of Picomolar AChE Inhibitors via LDA-Mediated Alkylation of the 3-Methylbenzisoxazole Core

Medicinal chemistry teams developing acetylcholinesterase inhibitors for Alzheimer's disease should prioritize CAS 66033-92-9 as the starting scaffold. The C3-methyl group serves as the essential deprotonation site for LDA-mediated alkylation with iodo-piperidine derivatives, yielding N-benzylpiperidine benzisoxazoles with AChE IC₅₀ values as low as 0.8 nM and >1,000-fold selectivity over butyrylcholinesterase [1]. The 6-OH group can be optionally protected or further derivatized to modulate pharmacokinetic properties without compromising the core bioisosteric advantage over benzoyl-based inhibitor scaffolds [1][2].

Anti-Inflammatory Lead Optimization: Modular SAR Exploration from a Validated 3-Methylbenzisoxazole Pharmacophore

For anti-inflammatory drug discovery programs, the 3-methylbenzisoxazole core (which constitutes the scaffold of CAS 66033-92-9) has demonstrated 51–64% inhibition of carrageenan-induced paw edema in rats, benchmarked against diclofenac sodium [3]. The 6-OH phenolic handle on CAS 66033-92-9 enables systematic etherification and esterification SAR campaigns to optimize potency and selectivity beyond the baseline activity established for the unsubstituted 3-methylbenzisoxazole series, a synthetic avenue unavailable to 3-methyl-1,2-benzisoxazole (CAS 4825-75-6) [3].

Antimicrobial Hybrid Molecule Synthesis: Single-Pot Construction of Benzothiazole-Benzisoxazole Unsymmetrical Alkanes

Anti-infective research groups synthesizing heterocyclic hybrid antimicrobials should utilize 6-hydroxy-3-methyl-1,2-benzisoxazole (CAS 66033-92-9) as the benzisoxazole reaction partner in single-pot reactions with 2-amino-5/6-hydroxybenzothiazole and dihaloalkanes [4]. This reaction is uniquely enabled by the simultaneous presence of the 6-OH nucleophile and the 3-methyl group; neither 1,2-benzisoxazol-6-ol (CAS 65685-55-4) nor 3-methyl-1,2-benzisoxazole (CAS 4825-75-6) can serve as competent substitutes, making CAS 66033-92-9 the sole viable building block among its three closest structural analogs for accessing this antimicrobial chemical space [4].

High-Confidence Biological Assay Preparation: Use of 97%-Purity Grade with Multi-Technique Batch QC

For biochemical and cell-based assay workflows where trace impurities can generate false-positive hits or inhibit enzymatic reactions, procurement of the 97% purity grade from Bidepharm (with batch-specific NMR, HPLC, and GC characterization) is recommended over the industry-standard 95% grade from alternative suppliers . The 40% reduction in total impurity burden (3% vs. 5%) and the availability of verifiable analytical documentation reduce the risk of assay interference and ensure batch-to-batch reproducibility across long-term lead optimization campaigns .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Methyl-1,2-benzisoxazol-6-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.